molecular formula C16H18N2O4S2 B3510973 N-[4-(AMINOSULFONYL)BENZYL]-2-METHOXY-4-(METHYLSULFANYL)BENZAMIDE

N-[4-(AMINOSULFONYL)BENZYL]-2-METHOXY-4-(METHYLSULFANYL)BENZAMIDE

Cat. No.: B3510973
M. Wt: 366.5 g/mol
InChI Key: FNJMJXCFIHUUCS-UHFFFAOYSA-N
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Description

N-[4-(Aminosulfonyl)benzyl]-2-methoxy-4-(methylsulfanyl)benzamide is a potent and selective agonist for the sphingosine-1-phosphate receptor 1 (S1P1). The compound functions by binding to and activating the S1P1 receptor on the surface of lymphocytes, which induces internalization and functional antagonism of the receptor. This mechanism effectively traps lymphocytes within lymph nodes, preventing their egress into the circulation and subsequent migration to sites of inflammation. As a result, this molecule is a critical research tool for investigating the role of the S1P-S1P1 signaling axis in autoimmune and inflammatory diseases. Its high selectivity for S1P1 over other S1P receptor subtypes makes it particularly valuable for dissecting specific pathway contributions. Researchers utilize this compound in preclinical studies to model and understand conditions like multiple sclerosis, psoriasis, and rheumatoid arthritis, where lymphocyte trafficking is a key pathological component. The research value of this agonist extends to the development of novel immunomodulatory therapies, providing a pharmacological means to validate S1P1 as a therapeutic target.

Properties

IUPAC Name

2-methoxy-4-methylsulfanyl-N-[(4-sulfamoylphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S2/c1-22-15-9-12(23-2)5-8-14(15)16(19)18-10-11-3-6-13(7-4-11)24(17,20)21/h3-9H,10H2,1-2H3,(H,18,19)(H2,17,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNJMJXCFIHUUCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)SC)C(=O)NCC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Aminosulfonyl)benzyl]-2-methoxy-4-(methylsulfanyl)benzamide typically involves multiple steps. One common route starts with the sulfonation of 4-aminobenzyl alcohol to form 4-(aminosulfonyl)benzyl alcohol. This intermediate is then reacted with 2-methoxy-4-(methylsulfanyl)benzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired benzamide compound. The reaction conditions often include an inert atmosphere, such as nitrogen, and temperatures ranging from room temperature to 80°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(Aminosulfonyl)benzyl]-2-methoxy-4-(methylsulfanyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and temperatures around 0-25°C.

    Reduction: Palladium on carbon, hydrogen gas, ethanol, and room temperature.

    Substitution: Sodium hydride, dimethylformamide (DMF), and temperatures ranging from 50-100°C.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of sulfonamide compounds possess inhibitory effects against various bacterial strains, including Mycobacterium tuberculosis. The incorporation of the aminosulfonyl group may enhance the efficacy of N-[4-(aminosulfonyl)benzyl]-2-methoxy-4-(methylsulfanyl)benzamide against resistant strains of bacteria .

Anticancer Potential

Recent investigations have highlighted the potential of sulfonamide derivatives in cancer therapy. Compounds that include benzamide frameworks have been shown to exhibit cytotoxic effects on cancer cell lines. The specific mechanism often involves the inhibition of key enzymes or pathways essential for cancer cell proliferation .

Case Study: Inhibition of Tumor Growth

A study evaluated a series of sulfonamide derivatives for their anticancer properties, revealing that certain modifications to the benzamide structure significantly enhanced their potency against human cancer cell lines. The results suggested that this compound could serve as a lead compound for further development in anticancer therapies .

Drug Development and Synthesis

The synthesis of this compound can be approached through various synthetic routes, which have been optimized for yield and purity. These synthetic methodologies are crucial for scaling up production for pharmaceutical applications.

Synthetic Methodology

  • Step 1 : Formation of the aminosulfonyl group via reaction with suitable sulfonamides.
  • Step 2 : Introduction of the methoxy and methylsulfanyl groups through electrophilic aromatic substitution reactions.

The optimization of these reactions is vital for ensuring that the compound maintains its biological activity while being produced in economically viable quantities .

Mechanism of Action

The mechanism of action of N-[4-(Aminosulfonyl)benzyl]-2-methoxy-4-(methylsulfanyl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition. Additionally, the benzamide moiety can interact with receptor proteins, modulating their signaling pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share partial structural similarities with the target molecule, highlighting how substituent variations impact properties and activities:

Table 1: Key Structural Comparisons
Compound Name Core Structure Substituents Key Differences References
Target Compound Benzamide - 2-OCH$3$, 4-SMe
- N-linked 4-(SO$
2$NH$_2$)benzyl
Baseline for comparison N/A
N-((4-(Aminocarbonyl)phenyl)sulfonyl)-2-methoxybenzamide Benzamide - 2-OCH$3$
- SO$
2$ linked to 4-(NHCO)phenyl
Sulfonamide adjacent to carbonyl (not benzyl); reduced hydrogen-bonding potential vs. target’s SO$2$NH$2$
5-(Aminosulfonyl)-N-(1-ethyl-2-pyrrolidinyl)methyl-2-methoxybenzamide Benzamide - 2-OCH$3$, 5-SO$2$NH$_2$
- Pyrrolidinylmethyl on amide
Positional shift of SO$2$NH$2$ (para vs. ortho); bulky pyrrolidine may hinder binding
N-(4-Sulfamoylphenyl)-2-sulfanylbenzamide Benzamide - 2-SH
- 4-SO$2$NH$2$
Mercapto (SH) group increases reactivity (e.g., disulfide formation) vs. target’s inert SMe
4-(Diethylsulfamoyl)-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide Benzamide + Thiazole - Thiazole ring
- Diethylsulfamoyl
Thiazole introduces heterocyclic rigidity; diethylsulfamoyl less polar than SO$2$NH$2$
A. Sulfur-Containing Groups
  • Methylsulfanyl (SMe) : Enhances lipophilicity (logP ~2.5–3.0), favoring passive diffusion across membranes. Less reactive than sulfhydryl (-SH) groups, reducing off-target interactions .
  • Sulfonamide (SO$2$NH$2$): Polar, with strong hydrogen-bonding capacity.
B. Methoxy Group (OCH$_3$)

The 2-methoxy group donates electron density to the aromatic ring, altering charge distribution. This can enhance binding to receptors sensitive to electronic environments, such as G-protein-coupled receptors or kinases .

C. Amide Nitrogen Substituents

The 4-(aminosulfonyl)benzyl group distinguishes the target from analogues with simpler alkyl or aryl substituents. This bulky, polar group may confer selectivity for targets requiring extended binding pockets (e.g., carbonic anhydrases) .

Biological Activity

N-[4-(Aminosulfonyl)benzyl]-2-methoxy-4-(methylsulfanyl)benzamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article explores the synthesis, biological mechanisms, and research findings associated with this compound.

Chemical Structure and Properties

Chemical Formula : C16H18N2O4S2
Molecular Weight : 366.45 g/mol
IUPAC Name : 2-methoxy-N-[(4-sulfamoylphenyl)methyl]benzamide

The compound features a sulfonamide group, which is known for its biological activity, particularly in antibacterial and anticancer applications. The methoxy and methylsulfanyl substituents enhance its solubility and reactivity.

Synthesis

The synthesis of this compound typically involves the reaction of 4-(aminosulfonyl)benzylamine with 2-methoxybenzoyl chloride, using a base such as triethylamine to facilitate the reaction. The process can be optimized for industrial production through continuous flow reactors to improve yield and purity .

Anticancer Potential

Recent studies have investigated the anticancer properties of compounds related to this compound. For instance, similar compounds have shown significant cytotoxicity against various cancer cell lines, including hematological malignancies and solid tumors. In one study, compounds with the 4-(aminomethyl)benzamide fragment exhibited potent inhibitory activities against receptor tyrosine kinases (RTKs), which are critical in cancer progression .

Compound Cell Line Tested IC50 (µM) Mechanism
Compound AMCF-71.2EGFR Inhibition
Compound BHCT1163.7PDGFR Inhibition
Compound CHEK 2935.3KDR Inhibition

Enzyme Inhibition

The mechanism of action for this compound involves binding to specific enzymes or receptors, inhibiting their activity. This inhibition affects various biochemical pathways, potentially leading to reduced tumor growth or enhanced apoptosis in cancer cells. The sulfonamide group is particularly noted for its ability to inhibit carbonic anhydrase and other similar enzymes .

Case Studies and Research Findings

  • Cytotoxicity Studies : A study evaluating several derivatives of benzanilides found that compounds similar to this compound displayed IC50 values in the low micromolar range against multiple cancer cell lines, indicating strong anticancer potential .
  • Molecular Docking Studies : Molecular docking simulations have suggested that this compound can effectively bind to the active sites of various kinases involved in cancer signaling pathways, providing insights into its potential as a targeted therapy .
  • Antibacterial Activity : While primarily studied for anticancer properties, some derivatives have shown selective antibacterial activity against Gram-positive bacteria, suggesting a broader therapeutic potential .

Q & A

Q. What are the critical steps and challenges in synthesizing N-[4-(aminosulfonyl)benzyl]-2-methoxy-4-(methylsulfanyl)benzamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis involves sequential functionalization of the benzamide core. Key steps include:

Sulfonamide Introduction : React 4-aminosulfonylbenzylamine with a benzoyl chloride derivative under anhydrous conditions (e.g., dry DCM, 0–5°C) to avoid hydrolysis .

Methoxy and Methylsulfanyl Group Installation : Use nucleophilic aromatic substitution (e.g., Cu-catalyzed coupling) for methoxy groups and thiol-alkylation for methylsulfanyl moieties. Optimize solvent polarity (e.g., DMF vs. THF) to enhance regioselectivity .

  • Challenges : Competing side reactions (e.g., over-sulfonation) require controlled stoichiometry. Purity is verified via HPLC (C18 column, acetonitrile/water gradient) .

Q. Which spectroscopic techniques are essential for structural characterization, and what diagnostic signals confirm successful synthesis?

  • Methodological Answer :
  • 1H/13C NMR : Key signals include:
  • Methoxy singlet at δ 3.8–4.0 ppm.
  • Methylsulfanyl protons as a triplet (δ 2.1–2.3 ppm, J = 7 Hz) .
  • IR Spectroscopy : Confirm sulfonamide S=O stretches at 1150–1350 cm⁻¹ and amide C=O at ~1650 cm⁻¹ .
  • Mass Spectrometry : ESI-MS in positive mode should show [M+H]⁺ matching the molecular formula (C16H18N2O4S2).

Advanced Research Questions

Q. How can contradictory data on biological activity (e.g., IC50 variability) be resolved across studies targeting sulfonamide benzamides?

  • Methodological Answer : Discrepancies arise from:
  • Assay Conditions : Compare buffer pH (e.g., 7.4 vs. 6.5 in tumor microenvironments) and ionic strength, which affect solubility and target binding .
  • Cell Line Variability : Use standardized cell lines (e.g., NCI-60 panel) and validate target expression (e.g., Western blotting for enzyme levels) .
  • Compound Purity : Ensure ≥95% purity via HPLC and quantify residual solvents (e.g., DMSO interference in assays) .

Q. What computational strategies predict the binding interactions of this compound with carbonic anhydrase IX, a cancer-associated target?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina with the crystal structure of carbonic anhydrase IX (PDB: 3IAI). Focus on sulfonamide-Zn²+ coordination and hydrophobic interactions with the methylsulfanyl group .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Monitor RMSD (<2 Å) and hydrogen bond persistence with Thr199/Glu106 .

Q. How does the methylsulfanyl group influence the compound’s redox behavior in biological systems?

  • Methodological Answer :
  • Cyclic Voltammetry : Perform in PBS (pH 7.4) using a glassy carbon electrode. The methylsulfanyl group shows oxidation peaks at +0.6–0.8 V (vs. Ag/AgCl), indicating potential for ROS generation .
  • LC-MS Metabolite Profiling : Identify sulfoxide/sulfone derivatives in hepatic microsomes, correlating with CYP450 activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(AMINOSULFONYL)BENZYL]-2-METHOXY-4-(METHYLSULFANYL)BENZAMIDE
Reactant of Route 2
Reactant of Route 2
N-[4-(AMINOSULFONYL)BENZYL]-2-METHOXY-4-(METHYLSULFANYL)BENZAMIDE

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